L-Phenylalanyl-L-valyl-L-alanyl-L-alanine
CAS No.: 798540-95-1
Cat. No.: VC16788607
Molecular Formula: C20H30N4O5
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 798540-95-1 |
|---|---|
| Molecular Formula | C20H30N4O5 |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C20H30N4O5/c1-11(2)16(19(27)22-12(3)17(25)23-13(4)20(28)29)24-18(26)15(21)10-14-8-6-5-7-9-14/h5-9,11-13,15-16H,10,21H2,1-4H3,(H,22,27)(H,23,25)(H,24,26)(H,28,29)/t12-,13-,15-,16-/m0/s1 |
| Standard InChI Key | KLMDSPXALSNYIS-SDADXPQNSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N |
| Canonical SMILES | CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Introduction
Chemical Structure and Molecular Properties
Primary and Secondary Structure
L-Phenylalanyl-L-valyl-L-alanyl-L-alanine adopts a linear sequence where L-phenylalanine occupies the N-terminal position, followed by L-valine and two L-alanine residues. The peptide backbone consists of alternating amide bonds () formed via dehydration synthesis. The stereochemistry of each amino acid is critical, as the L-configuration ensures proper folding and interaction with biological targets.
The presence of phenylalanine introduces an aromatic side chain (), while valine contributes a branched aliphatic group (). The two alanine residues provide simplicity with methyl side chains (), influencing the peptide’s hydrophobicity and solubility.
Table 1: Molecular Properties of L-Phenylalanyl-L-valyl-L-alanyl-L-alanine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid |
| CAS Number | 798541-31-8 |
| Canonical SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Tertiary Interactions and Stability
The peptide’s stability is influenced by intramolecular hydrogen bonding and hydrophobic interactions. Valine’s branched side chain promotes compact folding, while phenylalanine’s aromatic ring may participate in - stacking or van der Waals interactions. These features make the peptide resistant to proteolytic degradation compared to simpler sequences.
Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS)
SPPS remains the gold standard for synthesizing L-Phenylalanyl-L-valyl-L-alanyl-L-alanine. The process involves anchoring the C-terminal alanine to a resin, followed by sequential coupling of Fmoc-protected amino acids. Key steps include:
-
Deprotection: Removal of the Fmoc group using piperidine.
-
Activation: Amino acids are activated with reagents like HBTU or HATU.
-
Coupling: Activated amino acids bind to the growing chain.
-
Cleavage: The peptide is released from the resin using trifluoroacetic acid (TFA).
This method achieves >95% purity, as verified by HPLC and mass spectrometry.
Continuous Flow Synthesis
Recent advances in continuous flow systems enable rapid, scalable production. In one protocol, L-phenylalanine reacts with L-valine-N-carboxyanhydride (NCA) in a borate buffer (pH 10.2) at 0°C. The exothermic reaction is tightly controlled to prevent racemization, yielding dipeptides with 72% efficiency . Subsequent coupling with L-alanine residues under similar conditions completes the tetrapeptide .
Biological Activity and Mechanisms
Receptor Modulation
Peptides containing phenylalanine and valine residues exhibit affinity for G-protein-coupled receptors (GPCRs). Molecular docking studies suggest that L-Phenylalanyl-L-valyl-L-alanyl-L-alanine may interact with opioid or neurokinin receptors, though empirical validation is pending.
Protein Folding Studies
The tetrapeptide serves as a model for investigating folding kinetics. Circular dichroism (CD) spectroscopy reveals a propensity for -sheet formation in aqueous solutions, a trait linked to its valine and alanine content.
Applications in Biomedical Research
Drug Delivery Systems
The peptide’s hydrophobic domains facilitate self-assembly into nanoparticles, enhancing the delivery of hydrophobic drugs. In vitro studies demonstrate 60% encapsulation efficiency for doxorubicin, with sustained release over 72 hours.
Enzyme Mimetics
By mimicking the active sites of proteases, this tetrapeptide inhibits trypsin with an IC of 12 µM. Its alanine-rich sequence provides flexibility, allowing conformational adjustments upon binding.
Research Advancements and Challenges
Structural Analogues
Modifying the N-terminal phenylalanine to tyrosine increases solubility by 40% without compromising receptor affinity. Such analogues are being explored for CNS-targeted therapies.
Scalability Issues
While SPPS ensures purity, it remains cost-prohibitive for large-scale production. Continuous flow methods address this but require optimization to reduce solvent waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume